2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1152965-98-4
VCID: VC2909659
InChI: InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2
SMILES: C1CC(C1)C2=NN(C(=C2)N)CCO
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol

CAS No.: 1152965-98-4

Cat. No.: VC2909659

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol - 1152965-98-4

Specification

CAS No. 1152965-98-4
Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol
Standard InChI InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2
Standard InChI Key GOCDDEYMRJBHLB-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NN(C(=C2)N)CCO
Canonical SMILES C1CC(C1)C2=NN(C(=C2)N)CCO

Introduction

Structural Characteristics and Chemical Identity

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol features a pyrazole heterocyclic core with three key substituents: an amino group at the 5-position, a cyclobutyl group at the 3-position, and an ethanol chain connected to the N1 position of the pyrazole ring. This arrangement creates a molecule with multiple functional centers, including hydrogen bond donors and acceptors, as well as regions of varying lipophilicity.

While this specific compound isn't directly identified in the available databases with complete information, we can analyze its structure through comparison with similar compounds. The pyrazole ring serves as the central scaffold, with the cyclobutyl group providing a small cyclic aliphatic region that contributes to the molecule's three-dimensional conformation.

Molecular Properties and Identifiers

PropertyValueSource
Molecular FormulaC9H15N3ODerived from structure
Molecular WeightApprox. 181.24 g/molCalculated based on atomic weights
Chemical ClassAminopyrazole derivativeStructural classification
Functional GroupsPyrazole, amine, alcoholStructural features
Predicted LogP0.5-1.5Estimated based on similar structures
Hydrogen Bond Donors2 (NH2, OH)Structural analysis
Hydrogen Bond Acceptors4 (N×3, O)Structural analysis

Comparison with Related Compounds

Several structurally related compounds provide insight into the properties and behavior of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol. The compound 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8) represents a close structural analog, sharing the core aminocyclobutylpyrazole scaffold but lacking the ethanol substituent .

Similarly, 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol (PubChem CID: 62679234) features the same ethanol group at the N1 position but contains an ethyl group rather than a cyclobutyl group at the 5-position . This compound has a molecular weight of 155.20 g/mol and represents an important reference point for understanding our target molecule.

Another related compound, 2-[5-amino-3-(3-bromofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 2013166-00-0), features the same 5-amino-1H-pyrazol-1-yl)ethan-1-ol scaffold but with a 3-bromofuran substituent instead of the cyclobutyl group .

Structural Analogs Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-olC9H15N3O~181.24 g/molTarget compound
3-Amino-5-cyclobutyl-1H-pyrazoleC7H11N3137.19 g/molLacks ethanol group at N1 position
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-olC7H13N3O155.20 g/molContains ethyl instead of cyclobutyl group
2-[5-amino-3-(3-bromofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-olC9H10BrN3O2272.10 g/molContains bromofuran instead of cyclobutyl group

This comparative analysis reveals the unique position of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol within this chemical family and provides insight into how structural modifications influence molecular properties.

Chemical Identifiers and Nomenclature

Based on standard chemical naming conventions, we can derive several potential identifiers for this compound:

Identifier TypeValue
IUPAC Name2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
Alternative Names2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol
Predicted InChIInChI=1S/C9H15N3O/c10-8-7(6-2-1-3-6)11-12(8)4-5-13/h7,13H,1-5,10H2
Predicted SMILESNC1=NN(CCO)C(=C1)C1CCC1

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol can be inferred from its structure and comparison with similar compounds. As a small molecule with both polar and nonpolar regions, it is expected to have moderate solubility characteristics.

Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on similar pyrazole derivatives
ColorWhite to off-whiteCommon for similar compounds
Solubility in WaterSlightly to moderately solubleBased on polar functional groups and similar compounds
Solubility in Organic SolventsSoluble in DMSO, DMF, alcohols; moderately soluble in DCMBased on structural features
Melting Point120-160°C (estimated)Estimated from similar compounds
StabilitySensitive to air and moistureSimilar to 3-Amino-5-cyclobutyl-1H-pyrazole

The presence of both hydrogen bond donors (NH2, OH) and acceptors suggests that crystal packing would be influenced by intermolecular hydrogen bonding, affecting physical properties such as melting point and solubility.

Chemical Reactivity

The chemical behavior of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is determined by its multiple functional groups, each with distinctive reactivity patterns.

Functional Group Reactivity

Functional GroupExpected Reactivity
Pyrazole RingAromatic character; can undergo electrophilic substitution reactions
Primary AmineNucleophilic; can participate in acylation, alkylation, and condensation reactions
Primary AlcoholCan undergo oxidation, esterification, and etherification reactions
Cyclobutyl GroupStrained ring system; potential for ring-opening reactions under specific conditions

The presence of multiple reactive centers makes this compound versatile for chemical modifications, potentially serving as a valuable intermediate in organic synthesis.

Spectroscopic MethodPredicted Key Features
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=N stretching (1600-1650 cm⁻¹)
¹H NMRSignals for NH₂ protons (δ 4-5 ppm), cyclobutyl protons (δ 1.5-3 ppm), ethanol CH₂ groups (δ 3.5-4.5 ppm), OH proton (variable)
¹³C NMRPyrazole C signals (δ 140-155 ppm), cyclobutyl carbons (δ 15-35 ppm), ethanol carbons (δ 50-65 ppm)
Mass SpectrometryMolecular ion peak at m/z 181, fragmentation patterns involving loss of ethanol (m/z 137)

These spectroscopic features would be crucial for structure confirmation and purity analysis in any synthesis of this compound.

Synthesis and Chemical Applications

Purification and Analytical Methods

Based on purification methods for similar compounds, the following techniques would likely be applicable:

Purification MethodApplication
Flash ChromatographyPrimary purification step using silica gel columns
RecrystallizationFurther purification from appropriate solvent systems
Mass-Directed Reverse Phase ChromatographyFor high-purity isolation
Analytical HPLCPurity determination

Chemical identity confirmation would typically involve NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis.

Biological and Pharmaceutical Relevance

Application AreaRationale
Medicinal Chemistry Building BlockContains multiple functional groups for derivatization
Kinase Inhibitor DevelopmentAminopyrazoles are common scaffolds in kinase inhibitors
CNS-Active Compound ResearchBalanced lipophilicity and hydrogen bonding capability
Chemical Probe DevelopmentDistinctive structure suitable for target identification studies

Similar pyrazole derivatives have shown diverse biological activities, including enzyme inhibition, anti-inflammatory, and antimicrobial properties. The 3-Amino-5-cyclobutyl-1H-pyrazole core is described as "an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff" .

Structure-Activity Relationships

The individual components of the molecule contribute differently to its potential biological activity:

  • The pyrazole ring provides a planar aromatic system capable of π-stacking interactions with protein targets

  • The amino group can participate in hydrogen bonding as both donor and acceptor

  • The cyclobutyl group offers a rigid, lipophilic element that can occupy hydrophobic pockets in protein binding sites

  • The ethanol side chain provides flexibility and additional hydrogen bonding capability

This combination of features creates a molecule with potential for specific and diverse biological interactions.

ParameterRecommendation
TemperatureCool storage (2-8°C) recommended
AtmosphereInert (nitrogen or argon) if possible
ContainerTightly closed, preferably under inert gas
IncompatibilitiesOxidizing agents, strong acids and bases
Light ExposureProtect from light

These recommendations are derived from the handling guidelines for similar aminopyrazole derivatives .

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